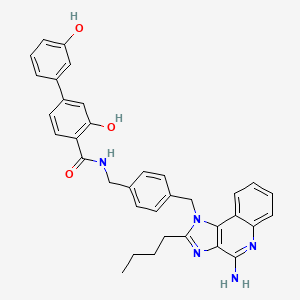
IMD-biphenylB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMD-biphenylB is an imidazoquinolinone-based dimer that acts as a potent modulator of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is known for its ability to inhibit tumor proliferation while inducing minimal systemic inflammation and reducing adjuvant toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IMD-biphenylB is synthesized through a series of chemical reactions involving imidazoquinolinone derivatives. The synthesis typically involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to various aromatic compounds such as vanillin, catechol, and honokiol derivatives . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dimer structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .
Analyse Chemischer Reaktionen
Types of Reactions
IMD-biphenylB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its efficacy or reducing toxicity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while substitution reactions can yield compounds with new functional groups that enhance their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
IMD-biphenylB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the biological activity of imidazoquinolinone derivatives.
Biology: Investigated for its role in modulating immune responses through the NF-κB pathway.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: Utilized in the development of new adjuvants for vaccines to enhance immune responses while reducing toxicity
Wirkmechanismus
IMD-biphenylB exerts its effects by modulating the NF-κB pathway. The compound binds to specific molecular targets within the NF-κB signaling cascade, inhibiting the activation and translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and inhibition of tumor cell proliferation. The compound’s unique dimer structure enhances its binding affinity and specificity for NF-κB targets, leading to its potent immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
IMD-biphenylB is unique among imidazoquinolinone derivatives due to its dimer structure and potent NF-κB modulatory activity. Similar compounds include:
IMD-catechol: Another imidazoquinolinone-based dimer with NF-κB immunomodulatory activity.
IMD-vanillin: A derivative that combines imidazoquinolinone with vanillin, exhibiting similar immunomodulatory effects.
IMD-biphenylA and IMD-biphenylC: Other biphenyl derivatives with varying degrees of NF-κB modulation.
This compound stands out due to its balanced profile of high efficacy in inhibiting tumor proliferation and low systemic inflammation, making it a promising candidate for further research and development in therapeutic applications .
Eigenschaften
Molekularformel |
C35H33N5O3 |
|---|---|
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-4-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI-Schlüssel |
PPOLLAZGKOEUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


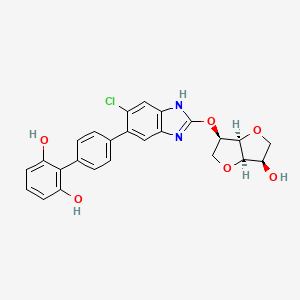
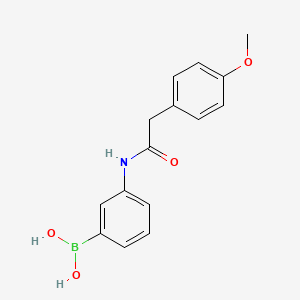

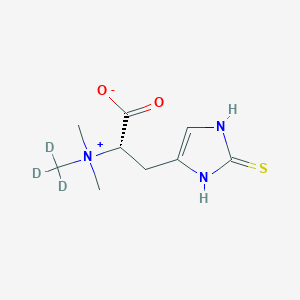

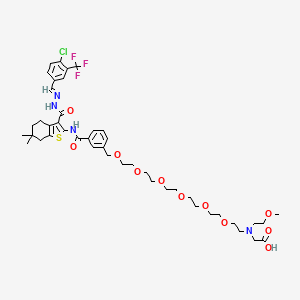
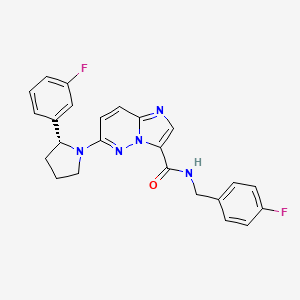
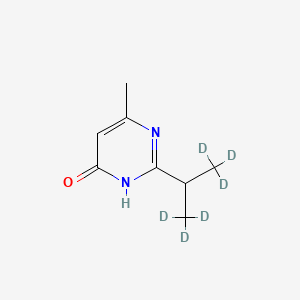

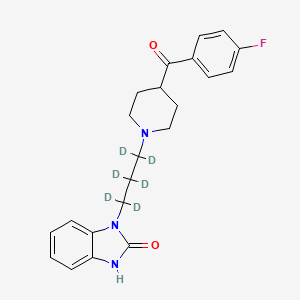
methyl dihydrogen phosphate](/img/structure/B12416408.png)

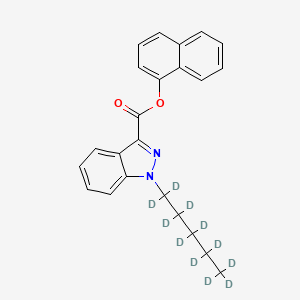
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
